

Commercial Suppliers and Technical Applications of NNK-d4: A Guide for Researchers

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Compound of Interest

Compound Name: NNK-d4

Cat. No.: B042630

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For researchers, scientists, and professionals in drug development, 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (**NNK-d4**) is a critical tool, primarily utilized as an internal standard in the quantitative analysis of its non-deuterated counterpart, the potent tobacco-specific carcinogen NNK. This technical guide provides an in-depth overview of commercial suppliers of **NNK-d4**, its applications in experimental protocols, and the known signaling pathways associated with its parent compound, NNK.

Commercial Availability of NNK-d4

A crucial first step for any research involving **NNK-d4** is sourcing high-purity standards. Several reputable chemical suppliers offer **NNK-d4**, each with specific product characteristics. The following table summarizes the offerings from prominent vendors to facilitate comparison.

Supplier	Catalog Number	Purity	Available Quantities/Concentration
MedchemExpress	HY-126477S	99.65% (LCMS)	Not specified
AccuStandard	NAS-D-037S-CN	Not specified	100 µg/mL in Acetonitrile
LGC Standards (distributor for Toronto Research Chemicals)	TRC-M325751	>95% (HPLC)	1 mg, 2.5 mg, 25 mg

Note: Pricing information is subject to change and should be obtained directly from the suppliers.

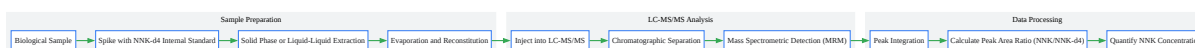
A certificate of analysis for MedchemExpress's **NNK-d4** (HY-126477S) indicates a purity of 99.65% as determined by LCMS.^[1] LGC Standards, a distributor for Toronto Research Chemicals, specifies a purity of greater than 95% by HPLC for their product (TRC-M325751).^[2] AccuStandard provides **NNK-d4** as a certified reference material in a solution of 100 µg/mL in acetonitrile (NAS-D-037S-CN).^[3]

Experimental Applications and Protocols

The primary application of **NNK-d4** is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of NNK in various biological and environmental matrices.^[4] The use of a stable isotope-labeled internal standard like **NNK-d4** is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and reliability of the quantitative data.

Quantification of NNK in Biological Samples using LC-MS/MS with **NNK-d4** Internal Standard

A common experimental workflow for the analysis of NNK in biological samples such as urine, plasma, or tissue homogenates involves the following key steps:



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Figure 1: A generalized workflow for the quantification of NNK using **NNK-d4** as an internal standard.

Detailed Methodological Considerations:

- **Sample Preparation:** Biological samples are first spiked with a known concentration of **NNK-d4**. This is followed by an extraction step, commonly solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes of interest from the complex biological matrix. The extract is then typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
- **LC-MS/MS Analysis:** The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is achieved using a suitable column and mobile phase gradient to resolve NNK and **NNK-d4** from other sample components. Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both NNK and **NNK-d4** to ensure selectivity and sensitivity. For instance, one study utilized the transition of m/z 208.2 to m/z 122.1 for NNK and m/z 212.3 to m/z 126.2 for **NNK-d4**.^[5]
- **Data Analysis:** The peak areas for both NNK and **NNK-d4** are integrated. The ratio of the peak area of NNK to the peak area of **NNK-d4** is then calculated. This ratio is used to determine the concentration of NNK in the original sample by comparing it to a calibration curve prepared with known concentrations of NNK and a constant concentration of **NNK-d4**.

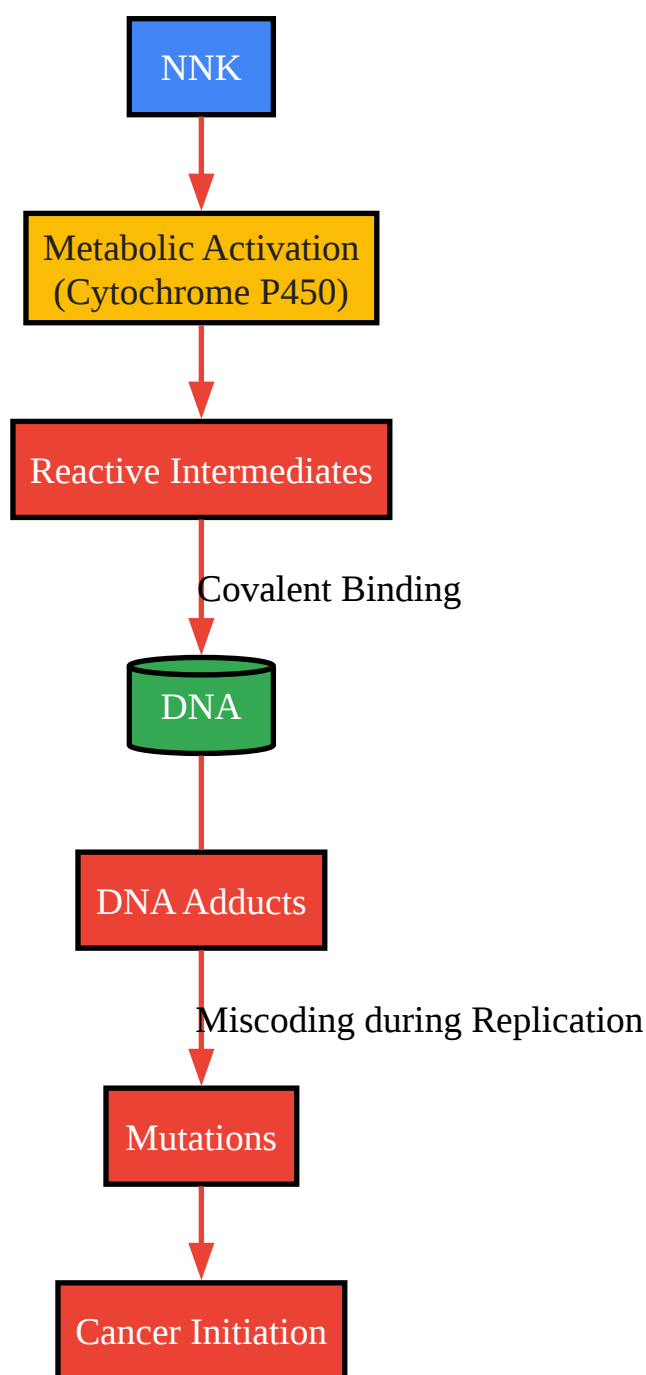
Signaling Pathways of NNK

While **NNK-d4** itself is primarily used as a non-reactive tracer, understanding the biological effects of its parent compound, NNK, is paramount for researchers in toxicology and cancer

biology. NNK is a potent procarcinogen that, upon metabolic activation, can induce DNA damage and activate oncogenic signaling pathways, contributing to tumor initiation and progression, particularly in the lung.

NNK Metabolism and DNA Adduct Formation

The carcinogenicity of NNK is intrinsically linked to its metabolic activation by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication and result in permanent mutations.



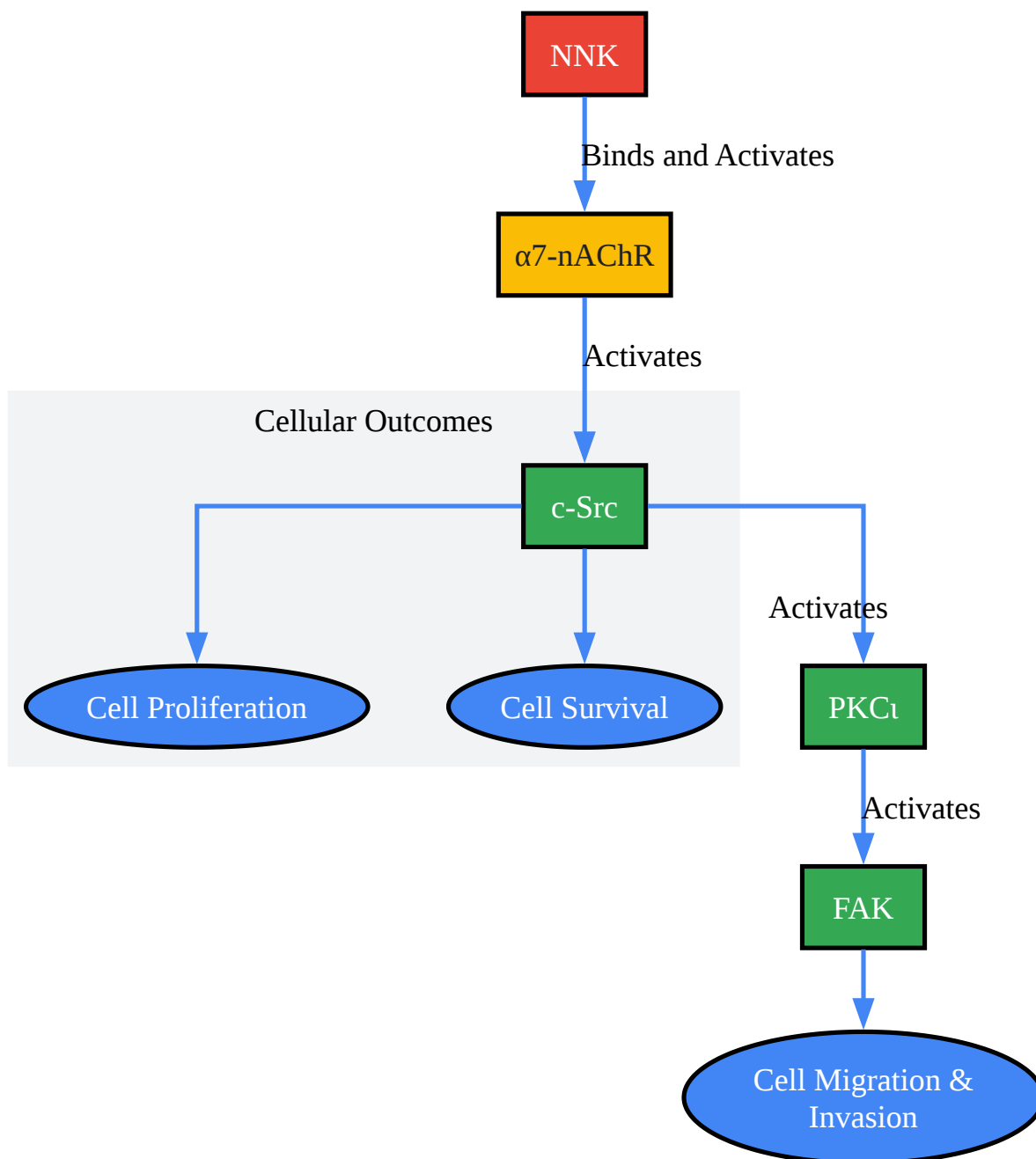
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Figure 2: Simplified pathway of NNK metabolic activation and DNA adduct formation leading to cancer initiation.

The major types of DNA adducts formed from NNK metabolism are pyridyloxobutyl (POB) and methyl DNA adducts.[1] The formation and persistence of these adducts in target tissues are considered key events in NNK-induced carcinogenesis.[1]

NNK-Induced Oncogenic Signaling

Beyond its genotoxic effects, NNK can also promote cancer development by binding to and activating cellular receptors, thereby stimulating signaling pathways involved in cell proliferation, survival, and migration. A key pathway implicated in NNK's effects is the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR) signaling cascade.



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